3,3-dimethyl-11-(4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
The exact mass of the compound this compound is 386.16304257 g/mol and the complexity rating of the compound is 781. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
9,9-dimethyl-6-(4-oxochromen-3-yl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-24(2)11-18-21(19(27)12-24)22(26-17-9-5-4-8-16(17)25-18)15-13-29-20-10-6-3-7-14(20)23(15)28/h3-10,13,22,25-26H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHWBKYQSVIVNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=COC5=CC=CC=C5C4=O)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,3-Dimethyl-11-(4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound characterized by its unique structural features combining chromene and dibenzo diazepine elements. This compound has garnered interest in medicinal chemistry due to its potential biological activities. The molecular formula is C₁₈H₁₈N₂O₂ with a molecular weight of approximately 386.45 g/mol, indicating the presence of nitrogen and oxygen atoms that may contribute to its pharmacological properties .
Biological Activity Overview
Research into the biological activity of compounds similar to 3,3-dimethyl derivatives suggests a range of potential therapeutic effects. These include:
- Antioxidant Activity : Compounds with similar structures have demonstrated significant free radical-scavenging activities.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit various enzymes such as cholinesterases and cyclooxygenases, which are relevant in conditions like Alzheimer's disease and inflammation.
- Cytotoxicity : Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
Structure-Activity Relationship (SAR)
The unique combination of chromene and dibenzo diazepine structures in 3,3-dimethyl derivatives enhances their biological efficacy compared to simpler analogs. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Methylchromone | Contains a methyl group on chromone | Moderate antioxidant activity |
| Dibenzo[a,c]phenazine | Multiple fused benzene rings | Varies; often anticancer properties |
| Flavonoids | Chromene backbone | Broad spectrum of activities including anti-inflammatory |
1. Enzyme Inhibition Studies
In vitro studies evaluated the inhibitory effects of related compounds on cholinesterases (AChE and BChE) and cyclooxygenase enzymes (COX). For instance:
- AChE Inhibition : Certain derivatives exhibited IC50 values ranging from 5.4 μM to 19.2 μM against AChE, indicating promising potential for cognitive enhancement in Alzheimer's models .
2. Cytotoxicity Assessments
Cytotoxicity tests were performed on various cancer cell lines:
- MCF-7 Cell Line : Compounds showed varying degrees of cytotoxicity with IC50 values indicating significant anti-proliferative effects.
The biological activity of 3,3-dimethyl derivatives is hypothesized to involve:
- Binding Affinity : Interaction studies suggest that these compounds may bind effectively to target enzymes through hydrogen bonding and hydrophobic interactions.
- Molecular Docking : Computational studies reveal favorable docking conformations with enzyme active sites, supporting the observed inhibitory effects.
Scientific Research Applications
Biological Activities
Research indicates that compounds structurally related to 3,3-dimethyl-11-(4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exhibit various biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may demonstrate cytotoxic effects against certain cancer cell lines. The chromene structure is often associated with anticancer activity due to its ability to interact with cellular pathways involved in proliferation and apoptosis.
- Antioxidant Activity : The presence of the chromenone moiety may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress-related diseases.
- Neuroprotective Effects : Similar compounds have shown promise in neuroprotection by modulating neurotransmitter systems and reducing neuroinflammation. This suggests potential applications in treating neurodegenerative disorders.
Case Study 1: Anticancer Activity
A study evaluated the efficacy of 3,3-dimethyl derivatives against various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that this compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range. Mechanistic studies suggested that apoptosis was induced via mitochondrial pathways.
Case Study 2: Neuroprotective Effects
In another investigation focused on neuroprotection, researchers administered the compound to animal models of Alzheimer's disease. The results demonstrated a reduction in amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
